molecular formula C16H15N3O4S2 B2908282 N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE CAS No. 1421498-16-9

N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

Cat. No.: B2908282
CAS No.: 1421498-16-9
M. Wt: 377.43
InChI Key: QJRDSMVPFRNEHB-UHFFFAOYSA-N
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Description

The compound N'-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a heterocyclic organic molecule featuring dual thiophene rings, a 5-methyl-1,2-oxazole moiety, and an ethanediamide backbone. The molecule’s stereoelectronic properties are influenced by the thiophene’s sulfur atoms and the oxazole’s nitrogen-oxygen heteroatoms, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-9-7-13(19-23-9)18-16(22)15(21)17-8-10-4-5-12(25-10)14(20)11-3-2-6-24-11/h2-7,14,20H,8H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRDSMVPFRNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE typically involves multiple steps. The process begins with the preparation of the thiophene and isoxazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene and isoxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The electronic properties of the thiophene and isoxazole rings make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, modulating their activity. This interaction can occur through various pathways, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N'-substituted acetohydrazides and thiophene-containing heterocycles . Below is a comparative analysis with structurally related molecules:

Compound Key Structural Differences Biological Activity Synthetic Methodology
Target Compound Dual thiophene rings, ethanediamide linker, 5-methyloxazole Hypothesized anti-inflammatory/antimicrobial activity (no empirical data available) Multi-step synthesis involving hydrazide coupling and aldehyde condensation
N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Single thiophene, triazole core instead of oxazole Demonstrated antifungal activity (Candida spp., MIC: 8–32 µg/mL) Hydrazine hydrate reaction with thiourea derivatives, followed by aldehyde condensation
5-Methyl-1,2-oxazole-3-carboxamide derivatives Lacks thiophene moieties; simpler oxazole-carboxamide scaffold COX-2 inhibition (IC₅₀: 0.12 µM) Direct carboxamide coupling via EDC/HOBt
Bis-thiophene hydrazones Thiophene-hydrazone linkage without oxazole or amide groups Moderate antioxidant activity (DPPH assay: 65% scavenging at 100 µM) Schiff base formation between thiophene aldehydes and hydrazines

Key Findings

However, empirical data is lacking compared to triazole-containing derivatives, which show proven antifungal efficacy .

Synthetic Complexity :

  • The target compound requires intricate multi-step synthesis (e.g., orthogonal protection of hydroxy groups, regioselective coupling), contrasting with the straightforward hydrazone or carboxamide syntheses of simpler analogues. This complexity may limit scalability .

However, this hypothesis requires experimental validation.

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